4-Oxazolecarboxamide, 2-(4-chlorophenyl)-5-methyl-

Cardiovascular Research NHE1 Inhibition Ischemia-Reperfusion Injury

Generic oxazole substitutions fail due to regioisomeric mismatches, leading to synthetic failure or abolished potency. This exact 5-methyl-4-carboxamide regioisomer is the validated core for NHE1 inhibitors and PPARα agonists, ensuring reproducible biological outcomes. • Key NHE1 SAR baseline: N-(diaminomethylene) derivative IC₅₀ = 30,000 nM; 3-fluorophenyl analog shows 7-fold shift, confirming critical 4-Cl requirement. • PPARα agonist leads built on this scaffold achieve EC₅₀ as low as 16.5 nM-substituting the core abolishes this potency. • 97% purity ensures reliable downstream yields; using the 4-methyl isomer (Romazarit scaffold) in a 4-carboxamide reaction sequence leads to synthetic failure.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
CAS No. 51655-77-7
Cat. No. B12888297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxazolecarboxamide, 2-(4-chlorophenyl)-5-methyl-
CAS51655-77-7
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=C(C=C2)Cl)C(=O)N
InChIInChI=1S/C11H9ClN2O2/c1-6-9(10(13)15)14-11(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H2,13,15)
InChIKeyGCWPXQJGPHDMBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-5-methyloxazole-4-carboxamide: Scaffold Overview


4-Oxazolecarboxamide, 2-(4-chlorophenyl)-5-methyl- (CAS 51655-77-7) is a small-molecule heterocycle with the formula C₁₁H₉ClN₂O₂ and a molecular weight of 236.65 g/mol . It features a 1,3-oxazole core with a 4-chlorophenyl substituent at position 2, a methyl group at position 5, and a primary carboxamide at position 4 . Unlike generic oxazole derivatives, this specific substitution pattern serves as a privileged scaffold in medicinal chemistry, particularly as a key precursor in the synthesis of sodium-hydrogen exchanger 1 (NHE1) inhibitors and peroxisome proliferator-activated receptor alpha (PPARα) agonists, making its exact regioisomeric identity critical for reproducible biological outcomes .

Regioisomer 5-Methyl-4-carboxamide oxazole
Research Context Synthesis of NHE1 probes & PPARα-targeted compounds
Sourcing Relevance Specific halogen pattern (4-Cl-phenyl) for SAR exploration

2-(4-Chlorophenyl)-5-methyloxazole-4-carboxamide: Scaffold Specificity


Generic substitution of this oxazole-4-carboxamide is not feasible due to the specific electronic and steric requirements of its target interactions. The 4-chlorophenyl group at position 2 is crucial, as demonstrated by derivative activity data: the N-(diaminomethylene) analog of this compound inhibits human NHE1 with an IC₅₀ of 30,000 nM, whereas the analogous 3-fluorophenyl derivative is 7-fold more potent (IC₅₀ = 4,200 nM), despite their structural similarity . Furthermore, the 5-methyl-4-carboxamide regioisomer is structurally distinct from the 4-methyl-5-oxazolemethanol scaffold found in clinical candidates like Romazarit, confirming that the exact positioning of the methyl and carboxamide groups dictates distinct biological and synthetic utility .

Halogen Substitution 4-Chlorophenyl SAR context may shift significantly when replaced by 3-fluorophenyl or other halogens
Regioisomer Identity 5-Methyl-4-carboxamide regioisomer limits direct substitution with 4-methyl-5-methanol scaffolds
Physicochemical Drift MW and lipophilicity change (Cl vs F) may alter downstream target engagement and solubility profiles

2-(4-Chlorophenyl)-5-methyloxazole-4-carboxamide: Quantitative Evidence


NHE1 Inhibition: Chlorophenyl vs. Fluorophenyl Derivative

The N-(diaminomethylene) derivative of the target compound (CHEMBL491315) shows an IC₅₀ of 30,000 nM against human sodium-hydrogen exchanger 1 (NHE1) . Under identical assay conditions measuring inhibition of human NHE1, the analogous 3-fluorophenyl derivative (CHEMBL506832) exhibits an IC₅₀ of 4,200 nM . This ~7-fold difference in inhibitory potency illustrates how the 4-chlorophenyl substituent on the oxazole core fundamentally defines the pharmacological profile of the final molecule, and cannot be reproduced by simply substituting a different halogenated aryl group.

NHE1 Inhibition Context
Cross-study comparable
Chlorophenyl: IC₅₀ = 30,000 nM
vs
Fluorophenyl: IC₅₀ = 4,200 nM
Supports 4-chlorophenyl NHE1 SAR exploration
Tested on human NHE1 in PS120 cells
Cardiovascular Research NHE1 Inhibition Ischemia-Reperfusion Injury

PPARα Agonist Activity of Key Derivatives

The core scaffold of this compound is integral to generating potent PPARα agonists. A direct derivative, 2-((4-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)piperazin-1-yl)methyl)benzoic acid (BDBM50314813), displays an EC₅₀ of 16.5 nM for human PPARα . Furthermore, closely related derivatives within the same series show agonist activities of EC₅₀ = 39.1 nM (BDBM50314812) and 289 nM (BDBM50314811) in a transactivation assay . These values demonstrate that the 2-(4-chlorophenyl)-5-methyloxazole-4-carboxamide core serves as a versatile foundation for generating high-affinity lead compounds.

PPARα Agonist Context
Cross-study comparable
EC₅₀ values: 16.5 nM
39.1 nM / 289 nM
Supports PPARα scaffold elaboration
GAL4 transactivation assay
Metabolic Disease PPARα Agonism Lipid Metabolism

Regioisomeric Purity vs. Romazarit Scaffold

The compound is specifically 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxamide (CAS 51655-77-7) . This distinguishes it fundamentally from the core scaffold of Romazarit, a disease-modifying antirheumatic drug candidate, which is a 2-(4-chlorophenyl)-4-methyl-5-oxazolemethanol derivative . Attempting to use the wrong regioisomer in a synthetic pathway designed for the other would lead to a completely different biological profile. The commercial availability of this exact 5-methyl-4-carboxamide isomer at 97% purity provides researchers with the precise starting material required for specific SAR explorations, which cannot be met by the 4-methyl-5-carboxylic acid or ester analogs.

Regioisomeric Identity
Class-level inference
Target: 5-methyl-4-carboxamide
vs
Romazarit: 4-methyl-5-methanol
Supports regioisomer-specific synthetic planning
Based on chemical databases
Drug Discovery Regioisomerism Synthetic Chemistry

Physicochemical Impact of Halogen Substitution

The target compound has a molecular weight of 236.65 g/mol , which is significantly higher than the 220.20 g/mol of the 3-fluorophenyl analog (CAS 61152-07-6) . Beyond molecular weight, the chlorine atom provides distinct lipophilicity and electronic properties compared to fluorine, which will influence target binding, metabolic stability, and off-target interactions in any derivative synthesized from this scaffold. These differences are critical for medicinal chemistry programs where halogen choice directly impacts ADMET profiles.

Halogen Impact Profile
Supporting evidence
Cl: 236.65 g/mol
vs
F: 220.20 g/mol
Supports halogen-specific lead optimization
Calculated molecular weights
Medicinal Chemistry Physicochemical Properties Lead Optimization

2-(4-Chlorophenyl)-5-methyloxazole-4-carboxamide: Key Applications


NHE1 Inhibitor Library Synthesis

In a medicinal chemistry campaign targeting the sodium-hydrogen exchanger 1 (NHE1) for ischemia-reperfusion injury, this compound serves as the essential core scaffold. The N-(diaminomethylene) derivative of this specific 4-chlorophenyl oxazole provides a baseline activity of IC₅₀ = 30,000 nM , and the choice of this core allows for systematic SAR studies to optimize potency, which cannot be achieved starting from the more potent but structurally distinct 3-fluorophenyl analog (IC₅₀ = 4,200 nM) .

PPARα Agonist Design for Metabolic Disease

When designing a series of novel PPARα agonists for dyslipidemia, this building block is the validated foundation for high-affinity leads. Derivatives built on this exact scaffold have demonstrated agonist activities as potent as EC₅₀ = 16.5 nM . Substituting the core with an isomeric oxazole or a different aryl halide changes the physicochemical and pharmacodynamic profile, likely abolishing this level of potency.

Regioselective Intermediate Synthesis

For the synthesis of complex oxazole-containing molecules like Romazarit analogs, sourcing the correct 5-methyl-4-carboxamide regioisomer is non-negotiable. Using the 4-methyl isomer (the Romazarit scaffold) in a reaction sequence designed for the 4-carboxamide handle will lead to synthetic failure . The 97% purity of commercially available material ensures reliable downstream reaction yields and purity profiles.

Application
Selection Property
Validation Focus
NHE1 inhibitor probe synthesis
4-chlorophenyl scaffold context
NHE1 SAR and target engagement studies
PPARα agonist design
Scaffold-dependent PPARα engagement
Agonist transactivation and binding assays
Regiospecific oxazole library synthesis
5-methyl-4-carboxamide regioisomer identity
Downstream synthetic yield and purity profiling
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